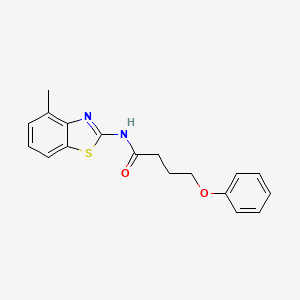![molecular formula C23H31N3O2 B4543783 N,N'-[(methylimino)di-3,1-propanediyl]bis(3-methylbenzamide)](/img/structure/B4543783.png)
N,N'-[(methylimino)di-3,1-propanediyl]bis(3-methylbenzamide)
Descripción general
Descripción
N,N'-[(methylimino)di-3,1-propanediyl]bis(3-methylbenzamide), commonly known as MDPB, is a synthetic compound that has gained attention in scientific research due to its potential as a selective and potent ligand for opioid receptors. MDPB belongs to the benzamide class of compounds and has a molecular formula of C24H30N4O2.
Mecanismo De Acción
MDPB acts as an agonist for the μ opioid receptor, meaning it activates the receptor and produces an analgesic effect. The activation of the μ opioid receptor leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in the hyperpolarization of neurons and the inhibition of neurotransmitter release. This ultimately leads to a reduction in pain perception.
Biochemical and Physiological Effects
MDPB has been shown to have potent analgesic effects in animal models, with a higher potency and longer duration of action compared to morphine. MDPB has also been shown to produce less tolerance and dependence compared to morphine, making it a potential alternative for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPB has several advantages for use in lab experiments, including its high potency and selectivity for the μ opioid receptor. However, MDPB is a synthetic compound and may have limitations in terms of its bioavailability and metabolism in vivo.
Direcciones Futuras
There are several potential future directions for research on MDPB, including:
1. Further characterization of its pharmacological properties, including its effects on other opioid receptors and its potential for producing side effects.
2. Investigation of its potential as a therapeutic agent for pain management, particularly in cases where other opioids may be contraindicated.
3. Exploration of its potential for treating addiction and withdrawal symptoms, as well as its potential for producing addiction and dependence.
4. Development of more efficient and cost-effective synthesis methods for MDPB.
5. Investigation of the potential use of MDPB in combination with other compounds for enhanced therapeutic effects.
Aplicaciones Científicas De Investigación
MDPB has been studied for its potential as a selective and potent ligand for opioid receptors, specifically the mu (μ) opioid receptor. Opioid receptors are a class of G protein-coupled receptors that are involved in the modulation of pain, reward, and addiction pathways in the central nervous system. MDPB has been shown to have higher affinity and selectivity for the μ opioid receptor compared to other opioid receptors.
Propiedades
IUPAC Name |
3-methyl-N-[3-[methyl-[3-[(3-methylbenzoyl)amino]propyl]amino]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-18-8-4-10-20(16-18)22(27)24-12-6-14-26(3)15-7-13-25-23(28)21-11-5-9-19(2)17-21/h4-5,8-11,16-17H,6-7,12-15H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPXPGOYDOXJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCN(C)CCCNC(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[(methylimino)di-3,1-propanediyl]bis(3-methylbenzamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-({[(4,6-diamino-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4543710.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4543724.png)
![N'-[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4543728.png)
![10-isobutyryl-3,3-dimethyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4543733.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)-2-phenylacetamide](/img/structure/B4543751.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea](/img/structure/B4543755.png)
![N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4543762.png)
![2-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4543764.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4543787.png)
![1-methyl-5-[({1-methyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4543800.png)
![4-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4543808.png)